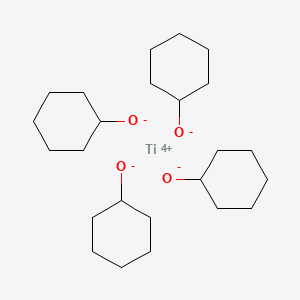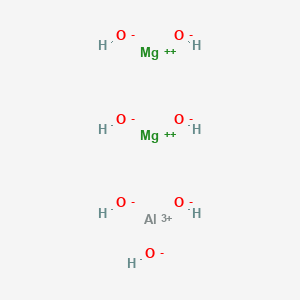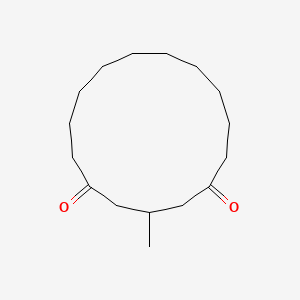
3-Methylcyclopentadecane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclopentadecane-1,5-dione can be synthesized through the oxidation of 14-methyl-bicyclo[10.3.0]pentadecen[1(12)] using an oxidizing agent. One common method involves the use of a mixture of formic acid and hydrogen peroxide as the sole oxidizing agent . Another method includes ozonolysis or photooxidation of bicyclo[10.3.0]pentadecen[1(12)] with singlet oxygen, followed by acidic rearrangement of the resulting hydroperoxides .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclopentadecane-1,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and formic acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the diketone to its corresponding alcohols.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: The primary product is this compound itself.
Reduction: The major products are the corresponding alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methylcyclopentadecane-1,5-dione has several scientific research applications:
Biology: The compound’s olfactory properties make it useful in studies related to scent and pheromone research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the fragrance industry due to its unique scent profile.
Mechanism of Action
The mechanism of action of 3-Methylcyclopentadecane-1,5-dione involves its interaction with olfactory receptors, leading to the perception of its scent. The molecular targets include specific olfactory receptors in the nasal epithelium, which are part of the olfactory signaling pathway .
Comparison with Similar Compounds
Cyclopentadecane-1,5-dione: Similar in structure but lacks the methyl group at the 3-position.
3-Methylcyclopentadecanone: Similar but contains a ketone group instead of a diketone structure.
Uniqueness: 3-Methylcyclopentadecane-1,5-dione is unique due to its macrocyclic structure and the presence of two ketone groups, which contribute to its distinct olfactory properties and reactivity .
Properties
CAS No. |
21890-10-8 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
3-methylcyclopentadecane-1,5-dione |
InChI |
InChI=1S/C16H28O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14H,2-13H2,1H3 |
InChI Key |
FRTDAFYYAIXLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


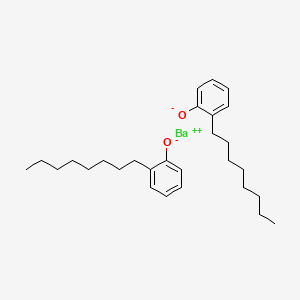
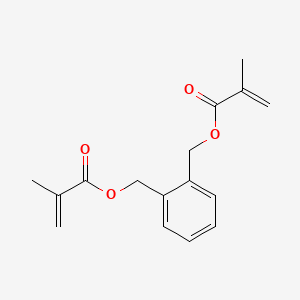
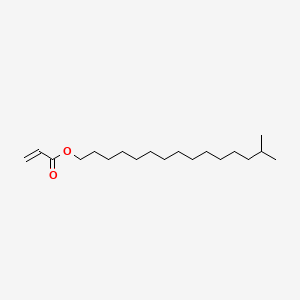
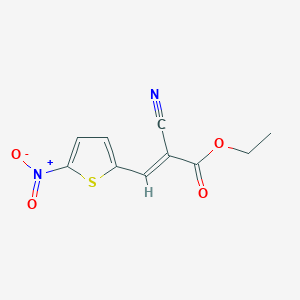
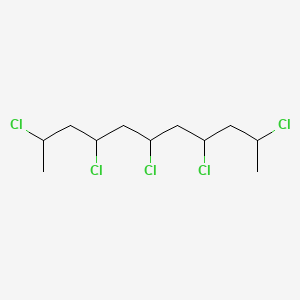
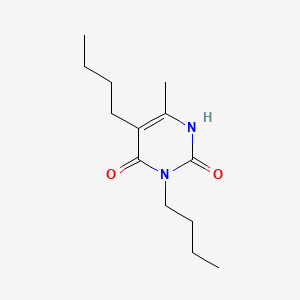
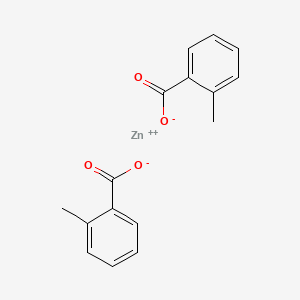
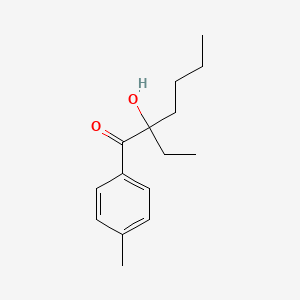
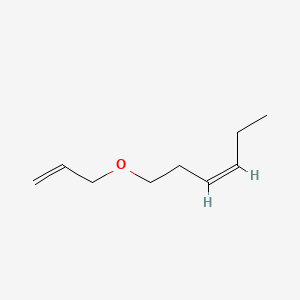
![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)


